molecular formula C12H17NO3 B13773710 p-Ethoxycarbanilic acid isopropyl ester CAS No. 73623-14-0

p-Ethoxycarbanilic acid isopropyl ester

Cat. No.: B13773710
CAS No.: 73623-14-0
M. Wt: 223.27 g/mol
InChI Key: KOWRPDYPDOSDRG-UHFFFAOYSA-N
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Description

p-Ethoxycarbanilic acid isopropyl ester is an organic compound with the molecular formula C12H17NO3. It is a type of ester, which are compounds commonly found in nature and used in various industrial applications. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Ethoxycarbanilic acid isopropyl ester can be synthesized through the esterification of p-ethoxycarbanilic acid with isopropyl alcohol. This reaction typically requires a catalyst, such as a mineral acid, to proceed efficiently. The general reaction can be represented as follows:

p-Ethoxycarbanilic acid+Isopropyl alcoholAcid catalystp-Ethoxycarbanilic acid isopropyl ester+Water\text{p-Ethoxycarbanilic acid} + \text{Isopropyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} p-Ethoxycarbanilic acid+Isopropyl alcoholAcid catalyst​p-Ethoxycarbanilic acid isopropyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

p-Ethoxycarbanilic acid isopropyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into p-ethoxycarbanilic acid and isopropyl alcohol in the presence of water and an acid or base catalyst.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    p-Ethoxycarbanilic acid and isopropyl alcohol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

p-Ethoxycarbanilic acid isopropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a chemical penetration enhancer.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of drugs through biological membranes.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Ethoxycarbanilic acid isopropyl ester involves its interaction with biological membranes, enhancing the permeability of drugs and other compounds. This is achieved through the modification of lipid and protein structures within the membrane, facilitating the transport of molecules across the membrane barrier.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with similar properties but different applications.

    Methyl butanoate: Known for its fruity odor and used in flavorings.

    Isopropyl acetate: Used as a solvent and in fragrances.

Uniqueness

p-Ethoxycarbanilic acid isopropyl ester is unique due to its specific chemical structure, which imparts distinct properties such as its ability to act as a chemical penetration enhancer. This makes it particularly valuable in pharmaceutical and cosmetic applications where enhanced permeability is desired.

Properties

CAS No.

73623-14-0

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

propan-2-yl N-(4-ethoxyphenyl)carbamate

InChI

InChI=1S/C12H17NO3/c1-4-15-11-7-5-10(6-8-11)13-12(14)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

KOWRPDYPDOSDRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)OC(C)C

Origin of Product

United States

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